molecular formula C16H16F3N3OS B2746658 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1788556-22-8

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2746658
CAS No.: 1788556-22-8
M. Wt: 355.38
InChI Key: YVXSLSOJFHYNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H16F3N3OS and its molecular weight is 355.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the development of novel cyclic systems, including thiadiazolo[2,3-a]pyridine benzamide derivatives, highlighting the synthesis and structural analysis of such compounds. These derivatives have shown significant cytotoxic activity against various human cancer cell lines, underscoring their potential in cancer therapy. The synthesis process involves one-pot reactions and copper(II) complex formation, providing insights into the structural characteristics and cytotoxic potentials of these compounds (Adhami et al., 2014).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, substituted benzamides have been identified as potent inhibitors for specific biological targets. For instance, certain derivatives are highlighted for their selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the therapeutic potential of these compounds in inhibiting angiogenesis and tumor growth. The enzyme kinetics and pharmacokinetic properties of these compounds have been thoroughly evaluated, indicating their efficacy in preclinical models of human lung and colon carcinoma (Borzilleri et al., 2006).

Material Science and Supramolecular Chemistry

The compound and its derivatives have also found applications in materials science, particularly in the formation of supramolecular gels. N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. The role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior has been explored, revealing the importance of non-covalent interactions and the potential for creating novel materials with specific properties (Yadav & Ballabh, 2020).

Biochemical Analysis and Enzyme Inhibition

Further studies have demonstrated the utility of these compounds in biochemical analysis, including enzyme inhibition. The design and biological evaluation of specific derivatives have led to the identification of small molecule inhibitors for enzymes such as histone deacetylases (HDACs). These inhibitors block cancer cell proliferation and induce apoptosis, showcasing the potential for developing anticancer therapies based on the modulation of epigenetic markers (Zhou et al., 2008).

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c17-16(18,19)13-6-2-1-5-12(13)14(23)21-10-11-4-3-8-22(11)15-20-7-9-24-15/h1-2,5-7,9,11H,3-4,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXSLSOJFHYNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.